

A Comparative Guide to the Bioequivalence of Norfloxacin Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Norfloxacin

Cat. No.: B1679917

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of different oral formulations of **norfloxacin**, a fluoroquinolone antibiotic. The data presented is compiled from multiple clinical studies to assist researchers and drug development professionals in understanding the key pharmacokinetic parameters that determine bioequivalence.

Comparative Pharmacokinetic Data

The bioequivalence of different **norfloxacin** formulations is primarily assessed by comparing their key pharmacokinetic parameters. The following tables summarize data from various studies, providing a comparative overview of the performance of different 400 mg **norfloxacin** tablet formulations.

Table 1: Pharmacokinetic Parameters of **Norfloxacin** Formulations from a Comparative Bioavailability Study^[1]

Formulation	Cmax (µg/mL)	Tmax (hours)	AUC (0-12hr) (µg/mL/hour)	t1/2 (hours)
Preparation A (Torrent)	1.60 - 2.87	2.00 ± 0.74	12.70 ± 3.2	9.25 ± 5.10
Preparation B (Merck Sharp and Dohme)	1.18 - 2.28	1.70 ± 0.49	14.80 ± 2.80	12.05 ± 1.05

Table 2: Bioequivalence Study of Two **Norfloxacin** Formulations[2][3]

Formulation	Cmax (µg/mL)	Tmax (hours)	AUC (0-t) (µg.h/mL)	AUC (0-∞) (µg.h/mL)	t1/2 (hours)
Uroxin (Test)	Not specified	Not specified	Not specified	Not specified	Not specified
Noroxin (Reference)	Not specified	Not specified	Not specified	Not specified	Not specified

Conclusion

The 90% confidence interval for the test/reference ratio of Cmax, AUC(0-t), and AUC(0-∞) were within the bioequivalence acceptance range of 80-125%. [2][3]

Table 3: Bioequivalence Study of Oranor® and Noroxin®[4]

Formulation	Cmax (µg/mL)	Tmax (hours)	AUC (0-t)	AUC (0-∞)	t1/2 (hours)
Oranor® (Test)	Not specified	~1.5	Not specified	Not specified	~6.51
Noroxin® (Reference)	Not specified	~1.5	Not specified	Not specified	~6.51
Conclusion	No statistically significant differences were found between the pharmacokinetic parameters of the two products.[4]				

Table 4: Comparative Bioavailability Based on Blood and Urine Data[5][6][7]

Formulation	Relative Bioavailability (based on AUC and urinary excretion)
Developed Product (M)	>85% (relative to Noroxin®)
Local Product (L)	>85% (relative to Noroxin®)
Conclusion	While relative bioavailability was high, bioequivalence could not be established among the three tested products based on 90% confidence intervals.[5][6]

Experimental Protocols

The assessment of bioequivalence for **norfloxacin** formulations typically follows a standardized experimental protocol. The methodologies outlined below are based on common

practices reported in the cited studies.

Study Design

A common study design for bioequivalence assessment is a single-dose, two-sequence, crossover randomized trial.^{[2][3][4]}

- **Participants:** Healthy adult volunteers are recruited for these studies.^{[1][2][4][6]}
- **Dosing:** A single oral dose of the test and reference **norfloxacin** formulations (commonly 400 mg) is administered to the subjects.^{[1][2][6]}
- **Washout Period:** A washout period of at least one week is maintained between the two treatment phases to ensure complete elimination of the drug from the body.^{[2][3][4]}
- **Fasting Conditions:** The drug is typically administered after an overnight fast to minimize variability in absorption.^{[2][4]}

Blood Sampling and Analysis

- **Sample Collection:** Serial blood samples are collected from the subjects over a specified period, often up to 24 hours post-dose.^{[2][4][6]}
- **Sample Processing:** Plasma is separated from the blood samples by centrifugation.^{[1][4]}
- **Analytical Method:** The concentration of **norfloxacin** in the plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method.^{[1][2][6]}

Pharmacokinetic Analysis

From the plasma concentration-time data, the following key pharmacokinetic parameters are calculated:

- **C_{max}:** Maximum plasma concentration of the drug.
- **T_{max}:** Time to reach the maximum plasma concentration.
- **AUC (Area Under the Curve):** A measure of the total drug exposure over time. This is often calculated as AUC from time zero to the last measurable concentration (AUC(0-t)) and AUC

from time zero to infinity ($AUC(0-\infty)$).

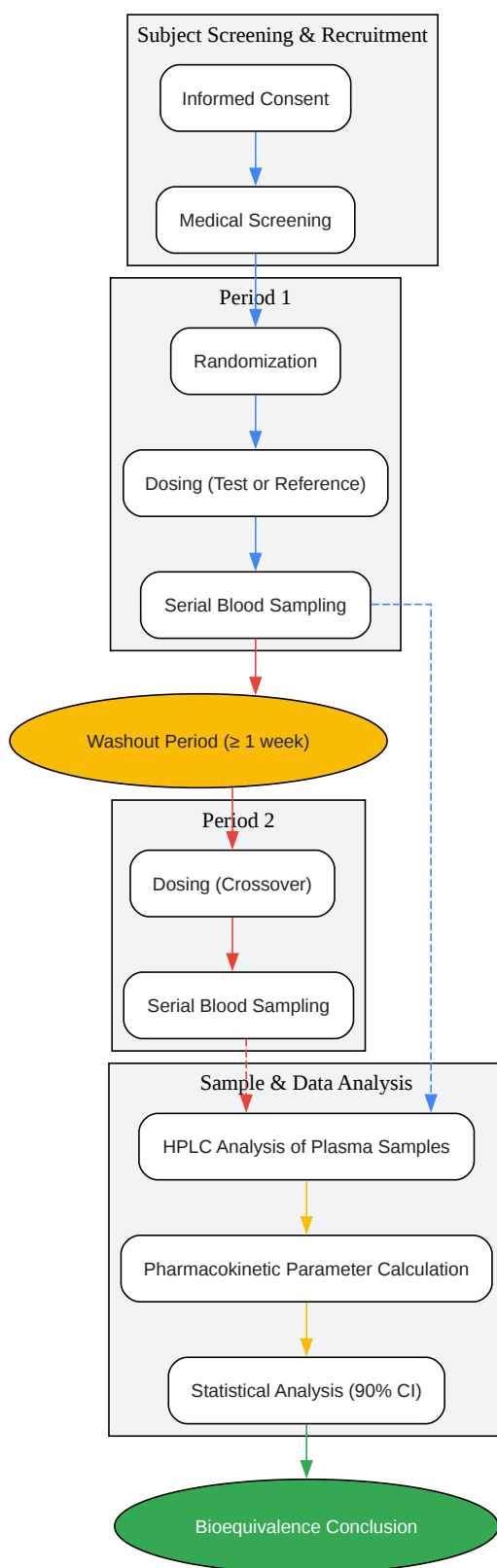
- $t_{1/2}$: The elimination half-life of the drug.

Statistical Analysis

The bioequivalence between the test and reference formulations is determined by statistical comparison of the pharmacokinetic parameters. The 90% confidence intervals for the ratio of the geometric means of C_{max} , $AUC(0-t)$, and $AUC(0-\infty)$ for the test and reference products must fall within the acceptance range of 80% to 125%.^[2]^[3]

Experimental Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for **norfloxacin** formulations.



[Click to download full resolution via product page](#)

Caption: Workflow of a typical two-way crossover bioequivalence study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparative bioavailability of two brands of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioequivalence evaluation of norfloxacin 400 mg tablets (Uroxin and Noroxin) in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Comparative Bioavailability of Norfloxacin Tablets Based on Blood and Urine Data | Semantic Scholar [semanticscholar.org]
- 6. Comparative bioavailability of norfloxacin tablets based on blood and urine data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of Norfloxacin Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679917#assessing-the-bioequivalence-of-different-norfloxacin-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com